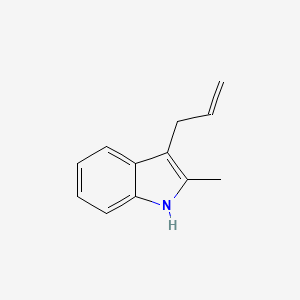

3-allyl-2-methyl-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

65495-76-3 |

|---|---|

Molekularformel |

C12H13N |

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

2-methyl-3-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C12H13N/c1-3-6-10-9(2)13-12-8-5-4-7-11(10)12/h3-5,7-8,13H,1,6H2,2H3 |

InChI-Schlüssel |

AZFIQDXOYKRCLB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2N1)CC=C |

Herkunft des Produkts |

United States |

A Technical Guide to the Synthesis of 3-allyl-2-methyl-1H-indole from 2-methylindole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The functionalization of this scaffold, particularly at the C3-position, is a critical step in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of 3-allyl-2-methyl-1H-indole from 2-methylindole. We will dissect the core principles of indole reactivity, evaluate key catalytic strategies, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important transformation.

Introduction: The Significance of the C3-Allylated Indole Scaffold

The introduction of an allyl group onto the indole core yields highly versatile synthetic intermediates.[1] The terminal double bond of the allyl moiety serves as a handle for a multitude of subsequent transformations, including but not limited to, oxidation, metathesis, and addition reactions. Specifically, the C3-allylated indole motif is a key structural feature in numerous biologically active compounds and natural indole alkaloids.[2]

The direct C3-allylation of 2-methylindole represents an atom-economical approach to this valuable building block. However, the ambient nucleophilic nature of the indole ring, which possesses reactivity at both the N1 and C3 positions, presents a significant challenge in achieving high regioselectivity.[2][3] This guide will address the mechanistic underpinnings and strategic solutions to selectively forge the C3-C bond.

Mechanistic Foundations: Regioselectivity in Indole Alkylation

The preferential alkylation at the C3 position of the indole nucleus is a direct consequence of its electronic structure. The C3 carbon is the most nucleophilic site, making it the kinetic site of attack for most electrophiles.[3][4] While N-alkylation is also possible, C3-alkylation is generally favored. The choice of catalyst, solvent, and reaction conditions can be strategically manipulated to ensure high selectivity for the desired C3-allylated product.

Metal-free catalysis using Lewis acids, for instance, has gained popularity due to lower toxicity and high selectivity.[1] Alternatively, transition metal-catalyzed approaches, particularly with palladium, have proven highly effective and are a central focus of modern synthetic methods.[2][5]

Key Synthetic Strategies and Mechanisms

Several robust methods have been developed for the C3-allylation of indoles. Below, we discuss two of the most authoritative and widely adopted strategies.

Palladium-Catalyzed Allylation with Allyl Alcohols

Palladium catalysis is a powerful tool for C-C bond formation.[6] A highly efficient method for the C3-selective allylation of indoles utilizes a Pd(0) catalyst in conjunction with allyl alcohol as the allylating agent, often promoted by a co-catalyst like triethylborane (Et₃B).[2][5] This system provides excellent yields and selectivity for the C3 position.[2]

The catalytic cycle is believed to proceed via the formation of a π-allylpalladium(II) complex from the allyl alcohol. The highly nucleophilic C3-position of the indole then attacks this electrophilic intermediate to form the C-C bond, followed by regeneration of the Pd(0) catalyst.

Caption: Palladium-catalyzed C3-allylation of 2-methylindole.

Metal-Free Lewis Acid-Catalyzed Allylation

An increasingly important strategy involves the use of metal-free Lewis acid catalysts, such as fluorinated triarylboranes (e.g., B(C₆F₅)₃), to promote the C3-allylation.[1] This approach offers the advantages of potentially lower toxicity and simplified purification.[1] In this method, the Lewis acid activates an allylic substrate, typically an allylic ester, by coordinating to the carbonyl oxygen. This coordination weakens the C-O bond, facilitating its cleavage to generate a stabilized allyl carbocation.[1] The indole then acts as the nucleophile, attacking the carbocation to yield the C3-allylated product.

Caption: Lewis acid-catalyzed C3-allylation mechanism.

Comparative Analysis of Reaction Conditions

The selection of a synthetic method is dictated by factors such as yield, reaction time, catalyst cost, and operational simplicity. The following table summarizes representative conditions for the C3-allylation of substituted indoles, providing a basis for experimental design.

| Method | Catalyst / Promoter | Allyl Source | Solvent | Temp (°C) | Yield (%) | Reference |

| Palladium Catalysis | Pd(PPh₃)₄ / Et₃B | Allyl Alcohol | THF | 50 | 80-95 | [2][5] |

| Lewis Acid Catalysis | B(3,4,5-F₃H₂C₆)₃ | Allylic Ester | Chloroform | 60 | up to 97 | [1] |

| Platinum Catalysis | Pt(acac)₂ / (4-ClC₆H₄)₃P | Allyl Acetate | Dioxane | 100 | ~24 (C3) | [6] |

| Phase-Transfer Cat. | TBAB / NaOH | Allyl Bromide | Dichloromethane/H₂O | RT | Variable | General Principle |

Note: Yields are representative and can vary based on the specific indole substrate and precise reaction conditions.

Detailed Experimental Protocol: A Practical Guide

This section provides a robust, step-by-step protocol for the synthesis of 3-allyl-2-methyl-1H-indole using a phase-transfer catalysis (PTC) method, which is valued for its operational simplicity and use of readily available reagents.

Materials and Equipment

-

Reagents: 2-methylindole, Allyl bromide, Sodium hydroxide (NaOH), Tetrabutylammonium bromide (TBAB), Dichloromethane (DCM), Deionized water, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄), Silica gel (for chromatography), Hexane, and Ethyl acetate.

-

Equipment: Round-bottom flask (100 mL), Magnetic stirrer and stir bar, Separatory funnel (250 mL), Reflux condenser, Inert atmosphere setup (Nitrogen or Argon), Rotary evaporator, Glassware for column chromatography.

Safety Precautions

-

Allyl Bromide: Highly flammable, toxic upon inhalation and ingestion, and causes severe skin and eye irritation.[7] It is also a lachrymator. Handle exclusively in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a fume hood.

-

General: Use non-sparking tools and ground equipment when transferring flammable liquids.[8][9]

Experimental Workflow

Caption: Step-by-step workflow for the PTC synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindole (e.g., 1.31 g, 10 mmol) in dichloromethane (25 mL). To this solution, add a solution of sodium hydroxide (1.2 g, 30 mmol) in deionized water (15 mL), followed by the phase-transfer catalyst, tetrabutylammonium bromide (0.32 g, 1 mmol, 10 mol%).

-

Reagent Addition: Cool the biphasic mixture in an ice-water bath. Add allyl bromide (1.0 mL, 11.5 mmol, 1.15 equiv) dropwise to the vigorously stirring mixture over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Aqueous Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (15 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to afford 3-allyl-2-methyl-1H-indole as a pure product.

Conclusion

The synthesis of 3-allyl-2-methyl-1H-indole is a well-established and critical transformation for accessing complex, biologically active molecules. This guide has detailed the primary mechanistic pathways and presented leading catalytic systems, including palladium- and Lewis acid-mediated methods. The provided experimental protocol, based on phase-transfer catalysis, offers a practical, scalable, and efficient route to the target compound. By understanding the principles of indole reactivity and the nuances of each synthetic strategy, researchers can confidently select and optimize conditions to achieve their synthetic goals in the fields of drug discovery and materials science.

References

-

Alotaibi, N., Babaahmadi, R., Pramanik, M., Kaehler, T., Dasgupta, A., Richards, E., Ariafard, A., Wirth, T., & Melen, R. L. (2023). B(3,4,5-F3H2C6)3 Lewis acid-catalysed C3-allylation of indoles. Dalton Transactions. Available at: [Link]

-

Allen, C. F. H., & VanAllan, J. (n.d.). 2-methylindole. Organic Syntheses. Available at: [Link]

-

Maiti, R., & Bera, M. (2023). Rhodium-Catalyzed Synthesis of 2-Methylindoles via C–N Bond Cleavage of N-Allylbenzimidazole. The Journal of Organic Chemistry. Available at: [Link]

-

Morrill, L. C., Pulis, A. P., & Procter, D. J. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]

-

Wang, Z., & Buchwald, S. L. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. Available at: [Link]

-

Tanimori, S., Ura, Y., & Kirihata, M. (2005). Pd-Catalyzed C3-Selective Allylation of Indoles with Allyl Alcohols Promoted by Triethylborane. Journal of the American Chemical Society. Available at: [Link]

-

Hsu, C.-W., Chen, C.-Y., & Cheng, C.-H. (2017). Platinum-Catalyzed Allylation of 2,3-Disubstituted Indoles with Allylic Acetates. Molecules. Available at: [Link]

-

Morrill, L. C., Pulis, A. P., & Procter, D. J. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ALLYL BROMIDE. nj.gov. Available at: [Link]

-

Loba Chemie. (n.d.). ALLYL BROMIDE FOR SYNTHESIS. lobachemie.com. Available at: [Link]

-

Sdfine. (n.d.). ALLYL BROMIDE GHS Safety Data Sheet. sdfine.com. Available at: [Link]

-

Tanimori, S., Ura, Y., & Kirihata, M. (2005). Pd-Catalyzed C3-Selective Allylation of Indoles with Allyl Alcohols Promoted by Triethylborane. ResearchGate. Available at: [Link]

Sources

- 1. B(3,4,5-F 3 H 2 C 6 ) 3 Lewis acid-catalysed C3-allylation of indoles - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00745F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Platinum-Catalyzed Allylation of 2,3-Disubstituted Indoles with Allylic Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. lobachemie.com [lobachemie.com]

- 9. nj.gov [nj.gov]

A Technical Guide to the Fischer Indole Synthesis of 3-Allyl-2-Methyl-1H-Indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Fischer indole synthesis, with a specific focus on the preparation of 3-allyl-2-methyl-1H-indole, a valuable building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the ability to synthesize substituted indoles with precision is of paramount importance.[1][2] This document will delve into the mechanistic intricacies of the Fischer indole synthesis, provide a detailed experimental protocol, and discuss key aspects of process optimization and product characterization.

The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely employed methods for constructing the indole nucleus.[3][4] The reaction's robustness lies in its ability to generate substituted indoles from readily available starting materials: a (substituted) phenylhydrazine and an aldehyde or ketone, under acidic conditions.[3][4] The versatility of this method allows for the introduction of a wide array of substituents onto the indole core, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and natural products.[5]

Mechanistic Deep Dive: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a fascinating cascade of chemical transformations. A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for a specific target molecule like 3-allyl-2-methyl-1H-indole. The key steps are:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of phenylhydrazine with a carbonyl compound, in this case, allyl methyl ketone (pent-4-en-2-one), to form the corresponding phenylhydrazone.[3][5] This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.

-

Tautomerization to the Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to the more reactive ene-hydrazine intermediate.[3][4] This step is crucial as it sets the stage for the key bond-forming event.

-

[6][6]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement, often referred to as aza-Cope rearrangement.[3][5] This is the rate-determining step and results in the formation of a new carbon-carbon bond, creating the core structure of the indole.

-

Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes to form a five-membered ring. Subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[3][5]

The overall mechanism is depicted in the following diagram:

Caption: Mechanism of the Fischer Indole Synthesis for 3-Allyl-2-methyl-1H-indole.

Experimental Protocol: Synthesis of 3-Allyl-2-Methyl-1H-Indole

The following protocol is adapted from a reliable procedure for the synthesis of 2,3-dialkylindoles and is expected to provide a good yield of the target compound.[7]

Materials:

-

Phenylhydrazine hydrochloride

-

Allyl methyl ketone (pent-4-en-2-one)

-

Glacial acetic acid

-

Diethyl ether

-

10% Aqueous HCl

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine hydrochloride (0.1 mol) and allyl methyl ketone (0.125 mol) in glacial acetic acid (50 mL).

-

Reaction: Heat the mixture with stirring in an oil bath at 90°C. An exothermic reaction is expected to commence within 25-30 minutes, leading to a vigorous reflux of acetic acid. Once the initial exotherm subsides (approximately 10 minutes), continue heating the reaction mixture at 90°C for an additional 2.5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 600 g of ice.

-

After the ice has melted, extract the aqueous mixture with diethyl ether (3 x 200 mL).

-

Combine the organic layers and wash successively with 10% aqueous HCl (150 mL), water (150 mL), saturated aqueous sodium bicarbonate (150 mL), and brine (150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexane. The exact ratio should be determined by thin-layer chromatography (TLC).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield 3-allyl-2-methyl-1H-indole as an oil or a low-melting solid.

-

Caution: 2,3-Disubstituted indoles can have persistent and unpleasant odors. All operations should be performed in a well-ventilated fume hood.[7]

Process Optimization and Troubleshooting

The success of the Fischer indole synthesis can be influenced by several factors. The following table summarizes key parameters and their potential impact on the synthesis of 3-allyl-2-methyl-1H-indole.

| Parameter | Recommended Range/Condition | Rationale and Potential Issues |

| Acid Catalyst | Glacial Acetic Acid, Polyphosphoric Acid (PPA), ZnCl₂ | Acetic acid often serves as both solvent and catalyst.[5] PPA can be effective but may require higher temperatures. Lewis acids like ZnCl₂ are also commonly used.[5][6] The choice of catalyst can influence reaction rate and yield. |

| Temperature | 80-120°C | The[6][6]-sigmatropic rearrangement is thermally driven. Insufficient temperature may lead to low conversion, while excessive heat can cause decomposition and tar formation. |

| Reaction Time | 2-4 hours | Monitoring the reaction by TLC is recommended to determine the optimal reaction time. Prolonged heating can lead to byproduct formation. |

| Solvent | Glacial Acetic Acid, Ethanol, Toluene | The solvent should be high-boiling and capable of dissolving the reactants. Acetic acid is a common and effective choice. |

| Purification | Column Chromatography | Indoles can be prone to degradation on silica gel. Using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial. Unnecessary exposure of the purified product to air should be avoided to prevent oxidation.[7] |

Characterization of 3-Allyl-2-Methyl-1H-Indole

The structure and purity of the synthesized 3-allyl-2-methyl-1H-indole should be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the indole NH proton (a broad singlet), aromatic protons on the benzene ring, the methyl group at the 2-position (a singlet), and the protons of the allyl group at the 3-position (a doublet for the CH₂ adjacent to the ring, a multiplet for the vinylic CH, and two multiplets for the terminal vinylic CH₂).

-

¹³C NMR: The spectrum will show distinct signals for the eight carbons of the indole core and the three carbons of the allyl group.

Infrared (IR) Spectroscopy:

-

Look for a characteristic N-H stretching vibration around 3400 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-allyl-2-methyl-1H-indole (C₁₂H₁₃N, MW = 171.24 g/mol ).

Conclusion

The Fischer indole synthesis is a powerful and versatile method for the preparation of substituted indoles. By carefully controlling the reaction conditions and employing appropriate purification techniques, 3-allyl-2-methyl-1H-indole can be synthesized efficiently. This guide provides a solid foundation for researchers to successfully perform this synthesis and utilize the resulting compound in their drug discovery and development endeavors.

References

-

Linnepe, P., Schmidt, A. M., & Eilbracht, P. (2006). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry, 4(2), 302-313. (URL: [Link])

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (URL: [Link])

-

Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. Journal of Combinatorial Chemistry, 7(1), 135-140. (URL: [Link])

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

-

Dave, V. (1976). CONVENIENT PREPARATION OF 2,3-DIALKYLINDOLES. Organic Preparations and Procedures International, 8(1), 41-44. (URL: [Link])

-

Linnepe, P., Schmidt, A. M., & Eilbracht, P. (2006). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry, 4(2), 302-313. (URL: [Link])

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])

-

Fischer Indole Synthesis - J&K Scientific LLC. (URL: [Link])

-

Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer reaction in the synthesis of 2,3-disubstituted 7-azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. (URL: [Link])

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (URL: [Link])

-

Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-29. (URL: [Link])

-

Peruncheralathan, S., & Ila, H. (2003). Fischer indole synthesis in the absence of a solvent. ARKIVOC, 2003(11), 37-43. (URL: [Link])

-

Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science. (URL: [Link])

-

Brennan, M. R., & Erickson, K. L. (1978). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Tetrahedron, 34(10), 1361-1367. (URL: [Link])

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC. (URL: [Link])

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. (URL: [Link])

-

Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis - PMC. (URL: [Link])

-

Buttery, C. D., Jones, R. G., & Knight, D. W. (1993). Preparation of 2,3-disubstituted indoles from indole-3-carboxylic acids and amides by α-deprotonation. Journal of the Chemical Society, Perkin Transactions 1, (13), 1425-1431. (URL: [Link])

-

Dave, V. (1976). CONVENIENT PREPARATION OF 2,3-DIALKYLINDOLES. Organic Preparations and Procedures International, 8(1), 41-44. (URL: [Link])

Sources

- 1. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]

- 2. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. testbook.com [testbook.com]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic Elucidation of 3-Allyl-2-methyl-1H-indole: A Comprehensive Analytical Guide

Executive Summary & Synthetic Context

The indole scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for numerous alkaloids, neurotransmitter analogs, and synthetic therapeutics. Functionalization of the indole core, particularly at the C3 position, is a critical step in the synthesis of complex biologically active molecules. 3-Allyl-2-methyl-1H-indole is a highly versatile intermediate often generated via transition-metal-catalyzed C3-selective allylation (e.g., using palladium catalysts and allyl alcohols) or Friedel-Crafts-type alkylations[1][2].

Because indoles possess multiple nucleophilic sites (N1, C2, and C3), regioselective functionalization requires rigorous analytical validation to confirm the structural identity of the product and rule out N-allylated or C2-allylated isomers. This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of 3-allyl-2-methyl-1H-indole, establishing a self-validating framework for researchers and drug development professionals.

Experimental Methodology: A Self-Validating Protocol

To ensure the highest degree of trustworthiness and reproducibility, the following step-by-step methodology outlines the standard workflow for synthesizing, isolating, and spectroscopically verifying 3-allyl-2-methyl-1H-indole.

Step 1: Catalytic Synthesis React 2-methylindole with allyl alcohol in the presence of a palladium catalyst (e.g., a Pd-porphyrin complex or polymer-supported phenanthroline-palladium) and a suitable base/ligand system under an inert atmosphere[1][2]. The C3 position, being the most nucleophilic carbon on the indole ring due to enamine-like resonance, preferentially attacks the electrophilic Pd-allyl intermediate.

Step 2: Isolation and Purification Quench the reaction with water and extract using ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of EtOAc and hexanes (typically 1:4 v/v) to isolate the target compound as a pale yellow oil[1].

Step 3: Spectroscopic Sample Preparation

-

NMR: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

IR: Cast a thin film of the neat compound onto a NaCl plate, or analyze directly using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

MS: Dilute the sample in MS-grade methanol or acetonitrile (1 µg/mL) for Electrospray Ionization (ESI) or inject directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system using Electron Ionization (EI).

Spectroscopic elucidation workflow for 3-allyl-2-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Analysis and Causality

The ¹H NMR spectrum of 3-allyl-2-methyl-1H-indole provides definitive proof of regiochemistry. The absence of a proton signal at the C3 position and the presence of an intact N-H signal confirm that allylation occurred exclusively at C3[1].

Table 1: ¹H NMR Data (500 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.68 | Broad singlet (br s) | - | 1H | Indole N-H |

| 7.49 | Doublet (d) | 7.7 | 1H | Ar-H (C4) |

| 7.23 | Doublet (d) | 7.7 | 1H | Ar-H (C7) |

| 7.10 | Triplet of doublets (td) | 7.2, 1.1 | 1H | Ar-H (C5 or C6) |

| 7.06 | Triplet of doublets (td) | 7.2, 1.1 | 1H | Ar-H (C6 or C5) |

| 6.01 | Doublet of doublet of triplets (ddt) | 17.1, 10.0, 5.9 | 1H | Allyl -CH= |

| 5.06 | Doublet of quartets (dq) | 17.1, 1.6 | 1H | Allyl =CH₂ (trans) |

| 5.00 | Doublet of quartets (dq) | 10.0, 1.6 | 1H | Allyl =CH₂ (cis) |

| 3.49 | Doublet of triplets (dt) | 5.9, 1.6 | 2H | Allyl -CH₂- |

| 2.38 | Singlet (s) | - | 3H | C2-CH₃ |

Mechanistic Causality of Shifts & Couplings:

-

N-H Broadening (7.68 ppm): The N-H proton appears as a broad singlet due to the quadrupolar relaxation of the ¹⁴N nucleus (Spin I = 1) and continuous intermolecular hydrogen bonding/exchange in solution.

-

Allylic System Complexity (6.01, 5.06, 5.00 ppm): The internal alkene proton (-CH=) at 6.01 ppm exhibits a complex ddt splitting pattern. It is coupled to the trans terminal proton (J = 17.1 Hz), the cis terminal proton (J = 10.0 Hz), and the adjacent allylic CH₂ group (J = 5.9 Hz). The magnitude of these coupling constants is dictated by the Karplus equation, where the ~180° dihedral angle of the trans protons results in a significantly larger coupling constant than the ~0° cis relationship.

-

Aromatic Anisotropy (7.49 ppm): The C4 proton is the most deshielded aromatic signal because it resides in the deshielding cone of the adjacent fused pyrrole ring's magnetic anisotropy.

¹³C NMR Analysis and Causality

The ¹³C NMR spectrum maps the carbon framework, differentiating the electron-rich pyrrole carbons from the benzenoid carbons[3].

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~135.2 | Quaternary (C) | C7a (Bridgehead) |

| ~131.6 | Quaternary (C) | C2 (Indole core) |

| ~129.0 | Quaternary (C) | C3a (Bridgehead) |

| ~137.2 | Methine (CH) | Allyl -CH= |

| ~121.0 | Methine (CH) | C6 (Aromatic) |

| ~119.1 | Methine (CH) | C5 (Aromatic) |

| ~118.2 | Methine (CH) | C4 (Aromatic) |

| ~114.5 | Methylene (CH₂) | Allyl =CH₂ |

| ~110.1 | Methine (CH) | C7 (Aromatic) |

| ~108.5 | Quaternary (C) | C3 (Indole core) |

| ~29.5 | Methylene (CH₂) | Allyl -CH₂- |

| ~11.8 | Methyl (CH₃) | C2-CH₃ |

Mechanistic Causality of Shifts:

-

C3 Shielding (~108.5 ppm): The C3 carbon is highly shielded compared to typical aromatic carbons. This is caused by the strong resonance electron donation from the nitrogen lone pair into the pyrrole ring, making C3 the most electron-rich site (and thus the primary site for electrophilic attack during synthesis).

-

C2 Deshielding (~131.6 ppm): Conversely, C2 is directly attached to the electronegative nitrogen atom. The inductive electron-withdrawing effect of nitrogen deshields this carbon, pushing it downfield relative to C3.

Vibrational and Mass Spectrometry (IR & MS)

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of specific functional groups through their unique vibrational modes[4].

Table 3: Key IR Vibrational Frequencies (Thin Film) [4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode & Causality |

| 3413 | Strong, sharp/broad | N-H Stretch: High frequency due to the strong dipole moment and stiffness of the N-H bond. |

| 3031 | Medium | C-H Stretch (sp²): Aromatic and alkene C-H bonds are stiffer than alkane C-H bonds, vibrating >3000 cm⁻¹. |

| 2914, 2850 | Medium | C-H Stretch (sp³): Aliphatic stretches from the methyl and allylic CH₂ groups. |

| 1654, 1604 | Medium | C=C Stretch: Stretching of the isolated allyl double bond and the conjugated aromatic system. |

| 732 | Strong | C-H Out-of-Plane Bend: Highly characteristic of ortho-disubstituted benzenes (the fused benzenoid ring of indole). |

Mass Spectrometry (MS)

Mass spectrometry determines the exact molecular weight and provides structural clues through fragmentation. For 3-allyl-2-methyl-1H-indole (Chemical Formula: C₁₂H₁₃N), the calculated exact mass is 171.1048 Da.

Fragmentation Causality: Indole radical cations are exceptionally stable due to their highly conjugated aromatic system. Therefore, the molecular ion peak (M⁺ at m/z 171) is typically very prominent, often serving as the base peak. The primary fragmentation pathways involve benzylic/allylic cleavages:

-

Loss of Methyl Radical (-15 Da): Cleavage of the C2-methyl group yields an ion at m/z 156.

-

Loss of Allyl Radical (-41 Da): Cleavage of the C3-allyl group yields a highly stable indolyl cation at m/z 130. This cation often undergoes a rearrangement to a stable quinolinium-like expanded ring system, a hallmark of substituted indoles.

Primary mass spectrometry fragmentation pathways for 3-allyl-2-methyl-1H-indole.

References

- Ahmed, A. A. E.-R. A. (n.d.). Study on Porphyrin Complex Catalyzed Transformation of Aromatic Compounds. National Institute of Informatics (NII).

- Semantic Scholar. (2020). Catalysts.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Ahmed, A. A. E.-R. A. (n.d.). Study on Porphyrin Complex Catalyzed Transformation of Aromatic Compounds (IR Data). National Institute of Informatics (NII).

Sources

Chemical Properties and Reactivity of 3-Allyl-2-Methyl-1H-Indole: A Comprehensive Technical Guide

Executive Summary

The indole scaffold is a privileged structure in pharmacology and natural product synthesis. Among its functionalized derivatives, 3-allyl-2-methyl-1H-indole stands out as a highly versatile, pluripotent building block. The strategic placement of a methyl group at the C2 position and an allyl moiety at the C3 position creates a unique electronic and steric environment. This whitepaper provides an in-depth analysis of the structural profiling, synthetic methodologies, divergent reactivity, and validated experimental protocols for researchers utilizing 3-allyl-2-methyl-1H-indole in complex molecule synthesis.

Structural and Electronic Profiling

Indole is a π -excessive heteroaromatic system where the highest occupied molecular orbital (HOMO) electron density is heavily localized at the C3 position. In 3-allyl-2-methyl-1H-indole, the C2-methyl group exerts a positive inductive effect (+I), further enriching the electron density of the pyrrole ring while sterically blocking the C2 position from competitive electrophilic attacks.

The presence of the C3-allyl group introduces a terminal olefin handle, enabling orthogonal reactivity (e.g., cross-metathesis, hydroboration) without disrupting the aromaticity of the indole core[1].

Table 1: Key Physicochemical Parameters of 3-Allyl-2-Methyl-1H-Indole

| Parameter | Value / Description |

| Chemical Formula | C12H13N |

| Molecular Weight | 171.24 g/mol |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 1 (N lone pair, heavily delocalized) |

| Primary Reactive Sites | C3-Allyl (Alkene), N1 (Amine), C2-Methyl (Acidic Protons) |

| Solubility Profile | Soluble in CH2Cl2, EtOAc, THF; Insoluble in H2O |

Synthetic Methodologies: The C3-Allylation Paradigm

Direct electrophilic allylation of indoles often suffers from poor regioselectivity, leading to N1-allylation or polyalkylation, and frequently results in moderate yields or undesired byproducts[1]. To circumvent this, transition-metal catalysis is employed to generate a highly selective π -allyl electrophile.

Intermolecular Palladium-Catalyzed Allylation

The use of polymer-supported 1,10-phenanthroline-palladium complexes in aqueous media has emerged as a robust, green methodology. When 2-methylindole is reacted with allyl acetate under these conditions, 3-allyl-2-methyl-1H-indole is obtained in a 78% yield[2]. The reaction is highly dependent on the choice of base to neutralize the acetic acid byproduct.

Table 2: Base Optimization for Aqueous Pd-Catalyzed C3-Allylation[3] (Note: Optimization data based on the parent indole scaffold; trends directly apply to 2-methyl derivatives).

| Base (3.0 equiv) | Yield (%) | Mechanistic Rationale |

| Na2CO3 | 12% | Insufficient solubility and basicity in the biphasic aqueous system. |

| Cs2CO3 | 16% | Poor phase transfer into the lipophilic polymer matrix. |

| DBU | 30% | Strong organic base, but promotes competitive side reactions. |

| Et3N | 88% | Optimal basicity; effectively neutralizes acid without degrading the Pd complex. |

Intramolecular Decarboxylative Allylation

Alternatively, 3-allyl-2-methyl-1H-indole can be synthesized via an intramolecular Tsuji-Trost-type rearrangement. Starting from an N-alloc-2-methylindole precursor, a Pd2(dba)3 catalyst paired with P(2-furyl)3 facilitates the migration of the allyl group from N1 to C3 with the concomitant extrusion of CO2[4].

Mechanism of Palladium-Catalyzed C3-Allylation of 2-Methylindole.

Divergent Reactivity and Functionalization

Once synthesized, 3-allyl-2-methyl-1H-indole acts as a highly versatile intermediate. Its reactivity can be orthogonally directed toward the allyl group, the N1 position, or the C2-methyl group.

-

Olefin Cross-Metathesis: The terminal alkene readily undergoes cross-metathesis with various olefins using Ruthenium alkylidene catalysts (e.g., Grubbs 2nd Generation) to yield chain-extended derivatives[1].

-

Hydroboration-Oxidation: Treatment with borane followed by oxidative workup converts the allyl group into a 3-hydroxypropyl chain, a critical pharmacophore in serotonin (5-HT) receptor modulators.

-

Epoxidation & Cyclization: Epoxidation of the terminal olefin using mCPBA creates an electrophilic epoxide. The proximity of the N1 lone pair or a functionalized C2-methyl group allows for intramolecular ring-opening, generating fused tricyclic scaffolds (e.g., tetrahydropyrido[1,2-a]indoles).

-

C2-Methyl Lateral Lithiation: Following N1-protection, the C2-methyl protons become sufficiently acidic to be deprotonated by n-BuLi. The resulting organolithium species can be trapped by electrophiles for lateral chain extension.

Divergent Reactivity Pathways of 3-Allyl-2-Methyl-1H-Indole.

Experimental Workflows: Self-Validating Protocols

Protocol 1: Intramolecular Decarboxylative Allylation[4]

This protocol relies on the rearrangement of an N-alloc precursor to selectively install the allyl group at C3.

-

Step 1: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N-alloc-2-methylindole (0.50 mmol) in anhydrous CH2Cl2 (2.0 mL).

-

Causality: The argon atmosphere and anhydrous solvent are critical to prevent the oxidative degradation of the electron-rich phosphine ligand and the active Pd(0) species.

-

-

Step 2: Add Pd2(dba)3·CHCl3 (1.0 mol%) and P(2-furyl)3 (2.0 mol%) to the solution.

-

Causality: P(2-furyl)3 is specifically selected over standard triphenylphosphine. Its electron-withdrawing furyl groups enhance the electrophilicity of the resulting π -allyl palladium intermediate, accelerating the reductive elimination step to form the C-C bond at C3.

-

-

Step 3: Stir the reaction mixture at 23 °C for 12 hours.

-

Causality: The intramolecular nature of this Tsuji-Trost rearrangement ensures a high local concentration of the C3 nucleophile, allowing the reaction to proceed efficiently at room temperature. Heating is actively avoided to prevent undesired intermolecular cross-coupling byproducts.

-

-

Step 4: Concentrate under reduced pressure and purify via flash column chromatography (5:1 Hexanes:EtOAc) to afford the pure product.

Protocol 2: Aqueous Polymer-Supported Pd-Catalyzed Allylation[2][3]

This green-chemistry protocol utilizes a heterogeneous catalyst for intermolecular allylation.

-

Step 1: Suspend 2-methylindole (1.0 equiv) and allyl acetate (1.5 equiv) in deionized water.

-

Causality: Water acts not merely as a benign solvent, but actively promotes the reaction via the hydrophobic effect, forcing the non-polar organic substrates into the lipophilic microenvironment of the polymer-supported catalyst.

-

-

Step 2: Add Et3N (3.0 equiv) and PS-PEG resin-supported 1,10-phenanthroline-palladium complex (5 mol% Pd). Heat to 40 °C for 24 hours.

-

Causality: Et3N is critical to scavenge the acetic acid released during the oxidative addition of allyl acetate. Without it, the local pH drops, leading to protonation of the indole C3 position and subsequent catalyst deactivation.

-

-

Step 3: Filter the reaction mixture to recover the resin beads.

-

Causality: The heterogeneous nature of the PS-PEG catalyst allows for simple mechanical separation. The beads are rinsed with water and extracted with EtOAc to isolate 3-allyl-2-methyl-1H-indole (78% yield).

-

Conclusion

3-Allyl-2-methyl-1H-indole is a high-value synthetic intermediate whose reactivity is dictated by the synergistic electronic effects of the C2-methyl group and the indole nitrogen. By employing rationally designed transition-metal catalysis—such as decarboxylative Tsuji-Trost allylation or aqueous polymer-supported palladium coupling—researchers can achieve highly regioselective syntheses. The resulting scaffold offers orthogonal functionalization pathways crucial for the development of complex indole alkaloids and novel pharmaceutical agents.

References

- Ahmed, A. A. E.-R. A. "Study on Porphyrin Complex Catalyzed Transformation of Aromatic Compounds." National Institute of Informatics (nii.ac.jp).

- "Friedel-Crafts-type alkylation of indoles 2 with allyl esters 3 in H2O." ResearchGate.

- "catalysts - Semantic Scholar." Semantic Scholar.

- "Knowledge UChicago - The University of Chicago." The University of Chicago.

Sources

Biological activity of 3-allyl-2-methyl-1H-indole derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Allyl-2-Methyl-1H-Indole Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] This guide focuses on a specific, promising subclass: 3-allyl-2-methyl-1H-indole derivatives. We will explore the synthetic rationale for their creation, delve into their significant biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical motif.

The Indole Scaffold: A Foundation for Drug Discovery

Indole and its derivatives are heterocyclic compounds that play a crucial role in cellular biology and are found in numerous natural products and synthetic drugs.[2][3] From the essential amino acid tryptophan to potent anticancer alkaloids like vinblastine and vincristine, the indole framework provides a unique combination of steric and electronic properties that facilitate interactions with a wide range of biological targets.[4][5] The substitution pattern on the indole ring dramatically influences its pharmacological profile, and the 3-allyl-2-methyl substitution has emerged as a particularly fruitful area of investigation.[1][6]

Synthesis of the 3-Allyl-2-Methyl-1H-Indole Core

The efficient synthesis of the core structure is the first critical step in exploring its biological potential. The Fischer Indole Synthesis remains a robust and cost-effective method for this purpose.[2][7] Its enduring utility lies in its reliability and the accessibility of its starting materials.

Synthetic Workflow: Fischer Indole Synthesis

The synthesis proceeds through the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of phenylhydrazine and an appropriate ketone—in this case, allyl acetone (hex-5-en-2-one).

Caption: General workflow for the Fischer Indole Synthesis of the target compound.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established methodologies for synthesizing 3-substituted indoles.[7]

-

Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.0 eq) and allyl acetone (1.05 eq) to a suitable solvent such as toluene. Add a catalytic amount of glacial acetic acid.

-

Cyclization: Heat the mixture to 110°C. To this heated solution, cautiously add polyphosphoric acid (PPA). The causality for using PPA is its dual function as a strong acid catalyst and a dehydrating agent, which drives the cyclization and subsequent aromatization steps to completion.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 110°C for approximately 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the reaction. Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 3-allyl-2-methyl-1H-indole.

Anticancer Activity: Targeting Proliferative Pathways

The indole scaffold is a well-established pharmacophore in oncology.[4][5] Derivatives of 3-allyl-2-methyl-1H-indole have shown significant potential by interfering with key signaling pathways that drive tumor growth and survival.

Mechanism of Action: VEGFR-2 Inhibition

A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a critical tyrosine kinase receptor that, upon activation by its ligand (VEGF), initiates a signaling cascade promoting angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to cell cycle arrest and apoptosis (programmed cell death).

Caption: Proposed mechanism of anticancer action via VEGFR-2 inhibition.

In Vitro Cytotoxicity Data

The cytotoxic potential of indole derivatives is typically quantified by their IC₅₀ value—the concentration required to inhibit 50% of cancer cell growth. The following table summarizes representative data for various indole derivatives against common cancer cell lines.

| Compound ID | Derivative Type | Cell Line | IC₅₀ (μM) | Citation |

| 4 | Indolylacetic Acid Amide | HT29 (Colon) | 0.96 | [5] |

| 2 | Tryptamine Derivative | MCF7 (Breast) | 0.81 | [5] |

| 5f | Indole-Sulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [8] |

| 16 | Indole Derivative | EGFR Kinase | 1.026 | [9][10] |

Experimental Protocols for Anticancer Evaluation

A. MTT Cytotoxicity Assay

This assay provides a quantitative measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-allyl-2-methyl-1H-indole test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control, and IC₅₀ values are determined using dose-response curve fitting software.

B. VEGFR-2 Kinase Inhibition Assay

This enzymatic assay directly measures the compound's ability to inhibit the kinase activity of VEGFR-2.

-

Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific peptide substrate, and the test indole derivative at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The enzyme will transfer a phosphate group from ATP to the substrate.

-

Detection: After a set incubation period, add a detection reagent that specifically binds to the phosphorylated substrate. This binding event typically generates a luminescent or fluorescent signal.

-

Data Analysis: The signal intensity is inversely proportional to the kinase activity. The percent inhibition is calculated for each compound concentration, and the IC₅₀ value is determined. This self-validating system ensures that the observed effect is due to direct enzyme inhibition.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have demonstrated significant anti-inflammatory properties, often by modulating crucial signaling pathways and reducing the production of pro-inflammatory mediators.[11][12][13]

Mechanism of Action: Cytokine and Nitric Oxide Pathway Modulation

Several indole derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13][14] They can also interfere with the nitric oxide (NO) signaling pathway.[13] In inflammatory states, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO, a key inflammatory mediator. Some indole compounds have been shown to reduce leukocyte migration and inhibit iNOS, thereby dampening the inflammatory response.[13][14]

In Vivo Anti-inflammatory Data

The carrageenan-induced rat paw edema model is a standard for evaluating acute anti-inflammatory activity.

| Compound ID | Derivative Type | Inhibition of Edema (%) | Time Point | Citation |

| S14 | Indole Acetohydrazide | 63.69% | 3 hours | [11] |

| JR19 | Indole N-acylhydrazone | 59% (Leukocyte Migration) | - | [13][14] |

| Indomethacin | Standard NSAID | ~76% | 3 hours | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo protocol assesses the ability of a compound to reduce acute inflammation.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

-

Animal Preparation: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Dosing: Administer the 3-allyl-2-methyl-1H-indole derivative orally or intraperitoneally, typically 60 minutes before the inflammatory insult. The control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.

-

Inflammation Induction: Measure the initial paw volume of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The increase in paw volume indicates the degree of inflammation. The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[15] Indole derivatives have demonstrated a broad spectrum of activity against various pathogens, including drug-resistant strains.[16][17]

In Vitro Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Citation |

| 10f / 10g / 10h | 3-alkylidene-2-indolone | S. aureus (MRSA) | 0.5 | [16] |

| 3k | Indolylquinazolinone | S. aureus (MRSA) | 0.98 | [18] |

| 3b-d | Indole-triazole | C. albicans | 3.125 | [17] |

| Gatifloxacin | Standard Antibiotic | S. aureus (MRSA) | 0.5 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test indole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to each well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This provides a clear, self-validating endpoint.

Conclusion and Future Directions

The 3-allyl-2-methyl-1H-indole scaffold represents a versatile and highly promising platform for the development of novel therapeutic agents. The evidence strongly supports its potential in oncology, inflammation, and infectious diseases. The synthetic accessibility via methods like the Fischer Indole Synthesis allows for the creation of diverse chemical libraries for further optimization. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic profiles for improved in vivo efficacy, and exploring combination therapies to enhance therapeutic outcomes and combat drug resistance.

References

- A Comparative Guide to the Biological Activity of 3-Substituted-2-Methyl-1H-Indoles. Benchchem.

- A Comparative Guide to the Synthetic Routes of 3-allyl-1H-indole. Benchchem.

- Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. MDPI.

- Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC.

- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC.

- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.

- Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.

- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. SCIRP.

- Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. Journal of Chemical and Pharmaceutical Research.

- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC.

- Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PubMed.

- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI.

- Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI.

- (PDF) Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. ResearchGate.

- Synthesis and Anti-inflammatory Activity of Indole Derivatives | Request PDF. ResearchGate.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.

- Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.

- Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 13. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway | MDPI [mdpi.com]

- 15. nanobioletters.com [nanobioletters.com]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Substituted Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form interactions with a multitude of biological targets.[1][2][3] Its presence in essential natural molecules like tryptophan and serotonin underscores its fundamental biological relevance. This guide provides an in-depth exploration of the key therapeutic targets of substituted indole compounds, synthesizing technical data with mechanistic insights across major disease areas. We will delve into the molecular targets in oncology, neurodegenerative disorders, and infectious diseases, detail the experimental methodologies for target validation, and present the data in a clear, actionable format for professionals in drug discovery and development.

The Indole Nucleus: A Versatile Scaffold in Therapeutic Design

The indole ring system, a fusion of a benzene and a pyrrole ring, possesses unique physicochemical properties. Its planar, aromatic structure and the presence of a hydrogen bond donor (the N-H group) allow it to mimic peptide structures and participate in various non-covalent interactions within protein binding pockets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][4] This versatility enables the design of indole derivatives that can act as ligands for a wide range of receptors and inhibitors for numerous enzymes, making them highly valuable in the development of novel therapeutics.[1][3][4]

Key Therapeutic Areas and Molecular Targets

Substituted indoles have demonstrated significant therapeutic potential across a spectrum of diseases by modulating the activity of critical biological targets.[3]

Oncology

In cancer therapy, indole derivatives act on several well-established and emerging targets that are crucial for tumor growth, proliferation, and survival.[5][6]

-

Tubulin and Microtubule Dynamics: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer agents.[7] Substituted indoles represent a significant class of tubulin polymerization inhibitors.[7][8][9] They often bind to the colchicine site on β-tubulin, disrupting microtubule assembly, leading to mitotic arrest and apoptosis.[10] The natural products vinblastine and vincristine, which contain indole moieties, are classic examples of microtubule-destabilizing agents used in chemotherapy.[6]

| Compound Class | Specific Example | Target Site | Antiproliferative Activity (IC50) | Cancer Cell Line | Reference |

| Indole-acrylamides | Not specified | Tubulin | 5.0 µM | Huh7 (Hepatocellular Carcinoma) | [11] |

| Indole-substituted furanones | Compound 11 | Tubulin (Colchicine site) | 0.6 µM | U-937 (Histiocytic Lymphoma) | [12] |

| 2-Aryl-3-aroyl-indoles | OXi8006 | Tubulin (Colchicine site) | Potent, sub-micromolar | Various human cancer cell lines | [13] |

-

Protein Kinases: Kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[14][15][16] Indole-based compounds have been successfully developed as inhibitors of various protein kinases.[14][15]

-

Receptor Tyrosine Kinases (RTKs): Sunitinib, an FDA-approved drug, features a pyrrole-indolin-2-one core and targets multiple RTKs, including VEGFR and PDGFR, thereby inhibiting tumor angiogenesis.[17][18][19]

-

Non-Receptor Tyrosine Kinases: Indole derivatives also show activity against kinases like CDK5, which is implicated in tau hyperphosphorylation in neurodegenerative diseases but also has roles in cancer.[20]

-

PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth and survival. Indole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt.[5][14][21][22]

-

-

Histone Deacetylases (HDACs): HDACs are epigenetic modulators that play a crucial role in gene expression. Panobinostat, an FDA-approved drug containing an indole scaffold, is a potent pan-HDAC inhibitor used for treating multiple myeloma.[4][6][19]

Neurodegenerative Diseases

The structural features of indoles make them ideal candidates for developing agents that can cross the blood-brain barrier and interact with targets implicated in neurodegeneration.[23][24]

-

Monoamine Oxidases (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters. Their inhibition can increase neurotransmitter levels, which is beneficial in diseases like Parkinson's and Alzheimer's.[23][24] Several indole-based compounds have been developed as selective MAO-B inhibitors.[24][25] For instance, certain indole analogs exhibit selective MAO-B inhibition with IC50 values in the low micromolar range.[24]

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases acetylcholine levels in the brain, a key strategy in managing Alzheimer's disease.[24] Indole-based structures have been incorporated into multi-target-directed ligands that inhibit both cholinesterases and other disease-relevant targets.[24][26]

-

Glycogen Synthase Kinase-3β (GSK-3β): This kinase is involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease. Harmine-based indole compounds are being investigated as brain-penetrant GSK-3β inhibitors.[27][28]

-

Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein is central to the pathology of Alzheimer's and Parkinson's diseases, respectively.[20] Indole derivatives, such as indirubin and fascaplysin, have been shown to inhibit the fibrillation of these proteins.[20][24]

| Compound Class | Target | Disease Relevance | Example Activity | Reference |

| Indole Analogs | MAO-B | Parkinson's Disease | IC50 = 8.65 µM (Compound 14b) | [24] |

| Azepino-indoles | BChE | Alzheimer's Disease | IC50 = 0.020 µM | [24] |

| Indole Alkaloids (Reserpine, Ajmalicine) | MAO-B, BACE-1 | Alzheimer's Disease | Concentration-dependent inhibition | [24] |

| Indirubin Derivatives | CDK5, Protein Aggregation | Alzheimer's Disease | Inhibits tau hyperphosphorylation | [20] |

Infectious Diseases

The indole scaffold is found in numerous natural and synthetic compounds with activity against viral and bacterial pathogens.[29]

-

Viral Targets: Indole derivatives have shown broad-spectrum antiviral activity.[1]

-

Viral Entry and Fusion: Arbidol (Umifenovir) is a broad-spectrum antiviral that inhibits the fusion of the viral envelope with the host cell membrane, effective against influenza and other viruses.[1]

-

Viral Replication Complex: A novel class of indole alkaloids has been identified that inhibits Dengue and Zika virus infection by interfering with the viral replication complex, specifically targeting the NS4B protein.[30]

-

HIV Targets: Indole compounds have been developed to target various stages of the HIV life cycle, including reverse transcriptase and integrase.[2]

-

Methodologies for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug development. Several robust methodologies are employed for this purpose.[31][32][33]

Affinity-Based Approaches

These methods rely on the specific interaction between the small molecule (ligand) and its protein target.[34]

-

Affinity Chromatography: This is a powerful technique for isolating target proteins from complex mixtures like cell lysates.[35][36][37][38]

-

Ligand Immobilization:

-

Synthesize an analog of the indole compound containing a linker arm (e.g., polyethylene glycol) without compromising its biological activity.

-

Covalently attach the linker-modified indole to a solid support matrix (e.g., NHS-activated sepharose beads). This creates the affinity matrix.[34]

-

-

Protein Binding:

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Incubate the cell lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized indole ligand.

-

-

Washing:

-

Wash the matrix extensively with a binding buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound target protein(s) by changing the buffer conditions (e.g., altering pH, ionic strength) or by adding a high concentration of the free indole compound to compete for binding.

-

-

Target Identification:

-

Separate the eluted proteins using SDS-PAGE.

-

Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

-

-

Why this method? Affinity chromatography directly captures proteins based on their physical interaction with the drug, providing strong evidence of a direct binding event.

-

Self-Validation: A crucial control experiment involves a "mock" elution using an inactive structural analog of the indole compound. The target protein should not be present in the eluate from this control column, confirming the specificity of the interaction.

Cell-Based Assays for Functional Validation

Once a target is identified, its functional relevance must be validated in a cellular context.[31]

-

GPCR Signaling Assays: Many indole derivatives target G-protein coupled receptors (GPCRs).[3] Cell-based assays are essential to confirm functional modulation.[39][40][41][42][43]

-

Second Messenger Assays: These assays measure changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+) upon GPCR activation or inhibition.[39] For example, a luciferase-based biosensor can be used to quantify changes in cAMP levels in living cells in response to the indole compound.[39]

-

Bioluminescence Resonance Energy Transfer (BRET): BRET assays can measure the interaction between a GPCR and its downstream signaling partners, like β-arrestin or G-proteins, providing a direct readout of receptor activation.[40][43]

-

-

Cell Line Preparation:

-

Use a host cell line (e.g., HEK293) that stably or transiently expresses the identified GPCR target and the GloSensor™ cAMP plasmid (a luciferase-based cAMP biosensor).[39]

-

-

Assay Setup:

-

Plate the engineered cells in a multi-well plate.

-

Add the substituted indole compound at various concentrations.

-

Add a known agonist for the GPCR to stimulate the signaling pathway.

-

-

Data Acquisition:

-

Measure the luminescence produced by the cells using a plate reader. An increase or decrease in luminescence corresponds to a change in intracellular cAMP levels.

-

-

Analysis:

-

Plot the dose-response curve to determine the potency (EC50 or IC50) of the indole compound in modulating GPCR activity.

-

-

Why this method? This assay directly measures the functional consequence of the drug binding to its target receptor in a live-cell environment, linking target engagement to a cellular response.

-

Self-Validation: The assay should include controls such as cells not expressing the GPCR target (to show the effect is target-dependent) and known agonists/antagonists for the receptor to benchmark the compound's activity.

Future Perspectives and Emerging Targets

Research into indole-based therapeutics is continuously evolving. Emerging targets include:

-

Epigenetic Modifiers: Beyond HDACs, other epigenetic targets like histone acetyltransferases (HATs) are being explored.[6]

-

Tousled-Like Kinases (TLKs): TLK1, a kinase involved in DNA damage response, has been identified as a novel druggable target in prostate cancer, with indole-based molecules being developed as a new class of inhibitors.[16]

-

Metabolic Enzymes and Receptors: In metabolic disorders, indole compounds are being designed to target enzymes and nuclear receptors that regulate metabolic homeostasis.[3]

Conclusion

The indole nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry, giving rise to compounds that modulate a wide and diverse range of biological targets.[3][11] From disrupting the cytoskeleton in cancer cells to modulating neurotransmission and inhibiting viral replication, substituted indoles are at the forefront of therapeutic innovation. A deep understanding of their molecular mechanisms, supported by robust target identification and functional validation methodologies, is crucial for harnessing their full potential. The continued exploration of this chemical space promises to deliver novel and effective therapies for many challenging human diseases.[5][11]

References

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Compounds Based on Indoles in the Creation of Anti-Neurodegener

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science.

- A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Journal of Organic and Inorganic Chemistry.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.

- A review on recent developments of indole-containing antiviral agents. PMC.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publishers.

- Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanism.

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publisher.

- Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Bentham Science.

- Target Identification and Validation (Small Molecules). UCL – University College London.

- A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Plant-Based Indole Alkaloids: A Comprehensive Overview

- The Diverse Biological Landscape of Substituted Indoles: A Technical Review for Drug Discovery. Benchchem.

- Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Bentham Science.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul

- Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activ

- Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists.

- Target identification of small molecules: an overview of the current applic

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Synfacts.

- Target Identification and Valid

- (PDF) Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.

- Endowing Indole-Based Tubulin Inhibitors with an Anchor for Derivatization: Highly Potent 3-Substituted Indolephenstatins and Indoleisocombretastatins.

- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Publishing.

- Indole Derivatives (2010–2020)

- Small Molecule Drug Target Identification and Valid

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

- Target Identification and Valid

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre

- Comparison of Various Cell-Based Assays for GPCR Screening.

- GPCR Signaling Assays. Agilent.

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.

- Affinity Chrom

- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. RSC Publishing.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

- Abstract C154: Investigation of indole-based molecules as a new class of TLK1 inhibitors in prost

- Review of indole, A versatile pharmacophoric moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm (RSC Publishing).

- Affinity Chrom

- Studies and analysis of drug-target interactions by affinity chromatography and rel

- Affinity Chromatography and Importance in Drug Discovery. IntechOpen.

- Harmine-based compounds emerge as brain-penetrant GSK-3β inhibitors. BioWorld.

- Overview of Affinity Purific

- Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegener

Sources

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 3. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 4. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 18. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]